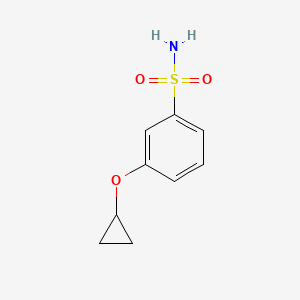

3-Cyclopropoxybenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO3S |

|---|---|

Molecular Weight |

213.26 g/mol |

IUPAC Name |

3-cyclopropyloxybenzenesulfonamide |

InChI |

InChI=1S/C9H11NO3S/c10-14(11,12)9-3-1-2-8(6-9)13-7-4-5-7/h1-3,6-7H,4-5H2,(H2,10,11,12) |

InChI Key |

SRWSDWWYNVMUFA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC(=CC=C2)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyclopropoxybenzene 1 Sulfonamide and Analogues

Retrosynthetic Analysis of 3-Cyclopropoxybenzene-1-sulfonamide (B6188923)

A retrosynthetic analysis of 3-Cyclopropoxybenzene-1-sulfonamide outlines a strategic plan for its synthesis by breaking the molecule down into simpler, commercially available starting materials. The analysis involves two primary disconnections: the sulfonamide (S-N) bond and the cyclopropyl-aryl ether (C-O) bond. quimicaorganica.org

Scheme 1: Retrosynthetic Pathways for 3-Cyclopropoxybenzene-1-sulfonamide

Pathway A involves the disconnection of the S-N bond as the final step. This approach targets the precursor 3-cyclopropoxybenzenesulfonyl chloride . This intermediate can be synthesized from 3-cyclopropoxyphenol , which in turn is derived from resorcinol . The key steps in this pathway are the formation of the sulfonamide from the sulfonyl chloride and the etherification to introduce the cyclopropyl (B3062369) group.

Pathway B prioritizes the formation of the C-O ether bond as the final step. This route begins with a pre-formed sulfonamide, specifically 3-hydroxybenzene-1-sulfonamide . The synthesis then requires the alkylation of the phenolic hydroxyl group with a suitable cyclopropyl electrophile.

Both pathways offer viable routes to the target molecule, with the choice often depending on the availability of starting materials and the specific challenges associated with each synthetic step.

Classical Approaches to Sulfonamide Synthesis Applied to the Benzene-1-sulfonamide Core

The formation of the sulfonamide functional group is a cornerstone of many synthetic procedures. thieme-connect.com Several classical methods are applicable to the synthesis of the benzene-1-sulfonamide core of the target molecule.

Sulfonylation of Amines with Sulfonyl Chlorides

The most conventional and widely used method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. researchgate.netresearchgate.net This reaction is a robust and generally high-yielding process. thieme-connect.com

For the synthesis of a primary sulfonamide like 3-Cyclopropoxybenzene-1-sulfonamide, the corresponding sulfonyl chloride is treated with ammonia. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrochloric acid generated during the reaction. researchgate.net The reaction mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. researchgate.net The versatility of this method allows for the preparation of a vast number of structurally diverse sulfonamides. libretexts.org

Table 1: Examples of Sulfonylation Reactions

| Sulfonyl Chloride | Amine | Base | Solvent | Yield |

|---|---|---|---|---|

| p-Toluenesulfonyl chloride | Benzylamine | Triethylamine | CH₂Cl₂ | 62% nih.gov |

| Benzenesulfonyl chloride | Methanamine | N/A | N/A | N/A libretexts.org |

N/A: Data not available in the provided search results.

Oxidation of Sulfinamides to Sulfonamides

An alternative route to sulfonamides involves the oxidation of sulfinamides. organic-chemistry.org This two-step approach first requires the synthesis of the sulfinamide, which is then oxidized to the desired sulfonamide. researchgate.net This method can be particularly useful when the corresponding sulfonyl chloride is unstable or difficult to access.

The synthesis of sulfinamides can be achieved by reacting sulfinyl chlorides with amines or through the reduction of sulfonyl chlorides in the presence of an amine. nih.govwikipedia.org Once the sulfinamide is formed, it can be oxidized using various oxidizing agents. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), potassium permanganate (B83412) (KMnO₄), and ruthenium-catalyzed sodium periodate (B1199274) (NaIO₄/RuCl₃). researchgate.net This strategy avoids the use of potentially hazardous sulfonyl chlorides directly with amines. organic-chemistry.org

S-N Coupling Strategies

Modern synthetic chemistry has introduced metal-catalyzed cross-coupling reactions as a powerful tool for forming S-N bonds. These methods offer alternative pathways that can tolerate a wider range of functional groups. organic-chemistry.org

Recent advancements include copper-catalyzed and palladium-catalyzed reactions that couple thiols or their derivatives with amines to form sulfonamides. thieme-connect.comorganic-chemistry.org For instance, a one-pot, three-component reaction involving nitroarenes, arylboronic acids, and potassium pyrosulfite can produce a variety of sulfonamides without the need for a metal catalyst. researchgate.net Another innovative approach is the electrochemical oxidative coupling of thiols and amines, which presents a greener alternative to traditional methods. nih.gov These strategies expand the toolkit for sulfonamide synthesis, enabling the construction of complex molecules under milder conditions. organic-chemistry.orgresearchgate.net

Introduction of the Cyclopropoxy Moiety: Strategies and Challenges

The incorporation of a cyclopropyl group, particularly as a cyclopropoxy ether, is a key structural feature of the target molecule. This small, strained ring can significantly influence the molecule's conformational properties and biological activity. researchgate.net

Alkylation or Etherification Reactions

The most direct method for forming the cyclopropoxy-aryl ether linkage is through an O-alkylation reaction, a variant of the Williamson ether synthesis. This involves the reaction of a phenoxide with a cyclopropyl electrophile.

In the context of Pathway B, the sodium or potassium salt of 3-hydroxybenzene-1-sulfonamide would be treated with a cyclopropyl halide, such as cyclopropyl bromide or cyclopropyl iodide. A base, like sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the phenol, generating the nucleophilic phenoxide.

However, this reaction is not without its challenges. The cyclopropyl ring is highly strained, which can make cyclopropyl halides less reactive in Sₙ2 reactions and more prone to elimination or rearrangement side reactions. acs.org The choice of solvent and reaction temperature is crucial to optimize the yield of the desired ether and minimize the formation of byproducts. Despite these challenges, this method remains a fundamental strategy for constructing aryl-cyclopropyl ethers.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-Cyclopropoxybenzene-1-sulfonamide |

| 3-cyclopropoxybenzenesulfonyl chloride |

| 3-cyclopropoxyphenol |

| 3-hydroxybenzene-1-sulfonamide |

| Ammonia |

| Benzylamine |

| Benzenesulfonyl chloride |

| Cyclopropyl bromide |

| Cyclopropyl iodide |

| meta-chloroperoxybenzoic acid (m-CPBA) |

| Methanamine |

| p-Toluenesulfonyl chloride |

| Potassium carbonate |

| Potassium permanganate |

| Pyridine |

| Resorcinol |

| Ruthenium |

| Sodium hydride |

| Sodium periodate |

Stereoselective Introduction of Cyclopropyl Groups

The precise spatial arrangement of the cyclopropyl group in 3-cyclopropoxybenzene-1-sulfonamide can be crucial for its biological activity. Achieving this stereoselectivity is a key challenge in its synthesis. While direct stereoselective cyclopropanation on a pre-existing 3-hydroxybenzenesulfonamide (B1593927) presents significant challenges due to the functional groups present, several strategies can be employed to introduce a chiral cyclopropyl moiety.

One common approach involves the use of chiral catalysts in cyclopropanation reactions of corresponding vinyl ethers. Rhodium-catalyzed asymmetric cyclopropanation of vinyl ethers with diazoacetates, for instance, has been shown to produce chiral cyclopropyl ethers with high enantioselectivity. tandfonline.comtandfonline.com The choice of chiral ligand on the rhodium catalyst is critical in directing the stereochemical outcome of the reaction. For example, dirhodium tetracarboxylate catalysts bearing chiral ligands have demonstrated high diastereoselectivity and enantioselectivity in the cyclopropanation of various olefins. tandfonline.com

Another emerging and powerful method involves biocatalysis. Engineered enzymes, such as myoglobin (B1173299) variants, have been utilized for the highly diastereo- and enantioselective cyclopropanation of olefins. nih.gov These biocatalytic systems can offer exquisite control over the stereochemistry of the resulting cyclopropane (B1198618) ring.

Furthermore, substrate-controlled diastereoselective cyclopropanation reactions can be employed. For instance, the Simmons-Smith cyclopropanation of an allylic alcohol derived from a suitable precursor can proceed with high diastereoselectivity due to the directing effect of the hydroxyl group. This approach, however, necessitates the subsequent conversion of the resulting cyclopropylmethanol (B32771) to the desired cyclopropoxy group.

Advanced and Sustainable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on the development of efficient, cost-effective, and environmentally benign processes. The synthesis of 3-cyclopropoxybenzene-1-sulfonamide and its analogues has benefited from the application of such advanced and sustainable methodologies.

Metal-Catalyzed Coupling Reactions for Aryl-Sulfonamide Bond Formation

The formation of the aryl-sulfonamide bond is a pivotal step in the synthesis of the target molecule. Traditional methods often rely on the reaction of a sulfonyl chloride with an amine, which can have limitations. Metal-catalyzed cross-coupling reactions have emerged as powerful alternatives, offering broader substrate scope and milder reaction conditions.

Palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination, can be adapted for the coupling of aryl halides or triflates with sulfonamides. More directly, palladium-catalyzed methods for the preparation of sulfonamides from arylboronic acids and a source of sulfur dioxide and an amine have been developed. nih.govacs.org This approach allows for the convergent synthesis of sulfonamides, enabling the variation of both the aryl and amine components.

Copper-catalyzed N-arylation of sulfonamides with aryl halides (Ullmann condensation) is another well-established method. Recent advancements have led to the use of more efficient catalyst systems, often employing ligands that facilitate the coupling under milder conditions. Iron-catalyzed N-arylsulfonamide formation using nitroarenes as the nitrogen source represents a cost-effective and practical alternative. organic-chemistry.org

The following table summarizes some of the metal-catalyzed methods for aryl-sulfonamide bond formation:

| Metal Catalyst | Coupling Partners | Key Features |

| Palladium | Aryl halides/triflates and sulfonamides | Broad substrate scope, mild reaction conditions. |

| Palladium | Arylboronic acids, SO₂, and amines | Convergent synthesis, allows for variation of both aryl and amine parts. nih.govacs.org |

| Copper | Aryl halides and sulfonamides (Ullmann condensation) | Well-established, recent improvements with new ligands for milder conditions. |

| Iron | Nitroarenes and sodium arylsulfinates | Cost-effective, uses readily available starting materials. organic-chemistry.org |

Microwave and Ultrasound-Assisted Synthesis

The use of microwave irradiation and ultrasound has gained significant traction in organic synthesis as they can dramatically reduce reaction times, improve yields, and enhance product purity. These technologies have been successfully applied to the synthesis of sulfonamides.

Microwave-assisted synthesis can accelerate the reaction between a sulfonyl chloride and an amine, often leading to the desired sulfonamide in minutes rather than hours. tandfonline.comnih.govnih.gov This rapid heating can also minimize the formation of side products. Microwave-assisted protocols have been developed for the synthesis of various sulfonamide derivatives, including those with complex heterocyclic moieties. nih.govnih.gov

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to create localized high-pressure and high-temperature zones, which can enhance reaction rates. The ultrasound-assisted condensation of aryl sulfonyl chlorides with amines has been reported to proceed efficiently, providing good yields of the corresponding sulfonamides. researchgate.netnih.govnih.gov

The table below highlights the advantages of these assisted technologies in sulfonamide synthesis:

| Technology | Key Advantages |

| Microwave | Rapid reaction rates, higher yields, reduced side-product formation. tandfonline.comnih.govnih.gov |

| Ultrasound | Enhanced reaction rates, milder reaction conditions. researchgate.netnih.govnih.gov |

Green Chemistry Principles in 3-Cyclopropoxybenzene-1-sulfonamide Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of 3-cyclopropoxybenzene-1-sulfonamide can be made more environmentally friendly by adopting these principles.

One key aspect is the use of greener solvents. Water has been explored as a solvent for the synthesis of sulfonamides, offering an environmentally benign alternative to traditional organic solvents. scilit.commdpi.comsci-hub.se The use of solvent-free, or neat, reaction conditions, often in combination with mechanochemistry (ball milling), represents another significant green approach. rsc.org Mechanochemical synthesis avoids the use of bulk solvents, reducing waste and simplifying work-up procedures. rsc.org

Furthermore, the development of catalytic processes, as discussed in section 2.4.1, aligns with green chemistry principles by reducing the need for stoichiometric reagents. The use of reusable catalysts further enhances the sustainability of these methods.

Synthesis of Structurally Modified Analogues and Precursors for 3-Cyclopropoxybenzene-1-sulfonamide

The synthesis of structurally modified analogues of 3-cyclopropoxybenzene-1-sulfonamide is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. Modifications can be introduced at various positions, including the cyclopropyl ring, the benzene (B151609) ring, and the sulfonamide nitrogen.

The synthesis of precursors is a critical first step. A key precursor for 3-cyclopropoxybenzene-1-sulfonamide is 3-cyclopropoxybenzenesulfonyl chloride . This can be prepared from 3-cyclopropoxyaniline (B7880776) via diazotization followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst and a chloride source. Alternatively, direct chlorosulfonation of cyclopropoxybenzene can be employed, although this may lead to issues with regioselectivity. A more controlled approach involves the lithiation of a protected 3-bromocyclopropoxybenzene followed by quenching with sulfur dioxide and subsequent chlorination.

For the synthesis of N-substituted analogues , the primary sulfonamide of 3-cyclopropoxybenzene-1-sulfonamide can be reacted with various electrophiles, such as alkyl halides or acyl chlorides, under basic conditions. Alternatively, the desired N-substituted sulfonamide can be prepared directly by reacting 3-cyclopropoxybenzenesulfonyl chloride with the corresponding primary or secondary amine. nih.govmdpi.comrasayanjournal.co.innih.govnih.gov

The synthesis of analogues with modifications on the cyclopropyl ring would typically involve starting with a substituted cyclopropanol (B106826) or a precursor that allows for the introduction of substituents on the cyclopropane ring before its attachment to the benzene ring. For example, using a substituted vinyl ether in a cyclopropanation reaction would lead to a substituted cyclopropoxy moiety.

The following table provides examples of synthetic strategies for preparing analogues:

| Analogue Type | Synthetic Strategy |

| N-Alkyl/Aryl Sulfonamides | Reaction of 3-cyclopropoxybenzenesulfonyl chloride with a primary or secondary amine. nih.govmdpi.comrasayanjournal.co.innih.govnih.gov |

| N-Acyl Sulfonamides | Reaction of 3-cyclopropoxybenzene-1-sulfonamide with an acyl chloride or anhydride (B1165640) in the presence of a base. |

| Analogues with Substituted Cyclopropyl Ring | Utilization of a substituted vinyl ether in a cyclopropanation reaction followed by etherification with 3-hydroxybenzenesulfonamide or a suitable precursor. |

| Analogues with Substituted Benzene Ring | Starting from a correspondingly substituted phenol, which is then subjected to cyclopropylation and subsequent conversion to the sulfonamide. For instance, starting with a halogenated 3-hydroxyphenol would lead to a halogenated analogue. |

Chemical Reactivity and Mechanistic Pathways of 3 Cyclopropoxybenzene 1 Sulfonamide

Electrophilic and Nucleophilic Reactions of the Sulfonamide Functionality

The sulfonamide group (–SO₂NH₂) is a robust and relatively unreactive functional group, a characteristic that contributes to its prevalence in medicinal chemistry. wikipedia.org However, it can participate in a range of chemical transformations under specific conditions.

Nucleophilic Character: The nitrogen atom of the primary sulfonamide is nucleophilic, although its reactivity is significantly attenuated by the strong electron-withdrawing effect of the adjacent sulfonyl group. Despite this, the nitrogen can act as a nucleophile in several reactions. The classical synthesis of sulfonamides, known as the Hinsberg reaction, involves the nucleophilic attack of an amine on a sulfonyl chloride. wikipedia.org In the context of 3-Cyclopropoxybenzene-1-sulfonamide (B6188923), the N-H bonds can be deprotonated by a base, increasing the nucleophilicity of the resulting anion. This anion can then undergo reactions such as alkylation or arylation. wikipedia.orgorganic-chemistry.org Sulfonamides have also been shown to participate in nucleophilic addition to activated systems like bromoacetylenes. organic-chemistry.orgacs.org

Electrophilic Character: While the sulfonamide group itself is not typically considered an electrophile, it can be converted into an electrophilic species. For instance, tertiary sulfonamides can be activated using reagents like trichloroisocyanuric acid (TCCA) and triflic acid (TfOH), allowing them to undergo nucleophilic substitution by alcohols. acs.org The sulfur atom in sulfonyl chlorides, the precursor to sulfonamides, is highly electrophilic and readily attacked by nucleophiles like ammonia (B1221849) or amines during the synthesis of the sulfonamide. youtube.comyoutube.com

| Reaction Type | Role of Sulfonamide | Description | Typical Conditions | Reference |

|---|---|---|---|---|

| Deprotonation | Acid | The N-H proton is acidic and can be removed by a base. | Strong base (e.g., NaH, BuLi) | wikipedia.org |

| N-Alkylation/N-Arylation | Nucleophile (as anion) | The sulfonamide anion attacks an alkyl or aryl halide. | Base followed by electrophile | organic-chemistry.org |

| Nucleophilic Addition | Nucleophile | Addition of the N-H bond across an activated multiple bond. | Base, metal catalyst (e.g., Pd) | organic-chemistry.orgacs.org |

| Cleavage (Deprotection) | Substrate | The S-N bond is cleaved to release the free amine. | Strong acid and heat; dissolving metal reduction | youtube.com |

| Activation & Substitution | Electrophile (after activation) | Activation of a tertiary sulfonamide allows attack by a nucleophile. | TCCA, TfOH, followed by a nucleophile (e.g., alcohol) | acs.org |

Cyclopropyl (B3062369) Ring Stability and Reactivity Considerations (e.g., Ring-Opening Reactions)

The cyclopropyl group is a three-membered carbocycle characterized by significant ring strain. fiveable.me This strain arises from the severe deviation of the internal C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°), leading to poor overlap of the sp³ hybrid orbitals and the formation of weaker, "bent" bonds. libretexts.org This inherent strain makes the cyclopropane (B1198618) ring more reactive than other cycloalkanes and susceptible to ring-opening reactions, as this process relieves the strain energy. quora.com

In 3-Cyclopropoxybenzene-1-sulfonamide, the cyclopropyl ring is part of an ether linkage. The stability of this group is highly dependent on the reaction conditions.

Acid-Catalyzed Ring Opening: Under strong acidic conditions, the ether oxygen can be protonated. This protonation makes the adjacent carbons more electrophilic. A subsequent nucleophilic attack can lead to the cleavage of a C-O bond. In principle, this could lead to the opening of the cyclopropyl ring, especially if the reaction proceeds via a cyclopropylcarbinyl-like cation, which is known to be remarkably stable due to favorable orbital overlap. youtube.commasterorganicchemistry.comchemistrysteps.com However, cleavage of the aryl C-O bond or the alkyl C-O bond without ring-opening are also possible outcomes. Studies on other complex cyclopropanated molecules have shown that ring-opening is not always the favored pathway, with other bonds sometimes cleaving preferentially. nih.gov

Radical Reactions: Cyclopropylcarbinyl radicals are known to undergo extremely rapid ring-opening to form the homoallyl radical. acs.org Therefore, reactions involving radical intermediates at the carbon adjacent to the cyclopropyl ring could potentially lead to ring-opening.

| Reaction Type | Conditions | Potential Outcome for the Cyclopropyl Group | Reference |

|---|---|---|---|

| Acid-Catalyzed Cleavage | Strong acid (e.g., HBr, HI) | Ring-opening to form a propanol (B110389) derivative or cleavage of the ether linkage without ring-opening. | masterorganicchemistry.comnih.gov |

| Radical-Mediated Reactions | Radical initiator (e.g., AIBN), light | If a radical forms on an adjacent carbon, rapid ring-opening is possible. | acs.org |

| Hydrogenolysis | H₂, Metal catalyst (e.g., Pt, Pd) | Potential for ring-opening to form a propoxy group. | quora.com |

Aromatic Substitution Reactions on the Benzene (B151609) Ring of 3-Cyclopropoxybenzene-1-sulfonamide

Electrophilic aromatic substitution (EAS) on the benzene ring of this molecule is controlled by the directing effects of the two existing substituents: the cyclopropoxy group at C3 and the sulfonamide group at C1. openstax.org

Cyclopropoxy Group (-O-c-C₃H₅): As an alkoxy group, this is an activating substituent. masterorganicchemistry.com It increases the electron density of the aromatic ring through a resonance effect, where the oxygen's lone pairs are donated to the π-system. youtube.com This makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. youtube.com Activating groups are ortho-, para-directors. organicchemistrytutor.comlibretexts.org Therefore, the cyclopropoxy group at C3 directs incoming electrophiles to positions C2, C4, and C6.

Sulfonamide Group (-SO₂NH₂): The sulfonyl portion of this group is strongly electron-withdrawing due to the electronegativity of the oxygen atoms. This effect deactivates the ring, making it less reactive towards electrophiles than benzene. openstax.org Strongly deactivating groups are typically meta-directors. organicchemistrytutor.com Thus, the sulfonamide group at C1 directs incoming electrophiles to positions C3 and C5.

The final substitution pattern is determined by the combination of these effects. The general rule is that the more powerful activating group dominates the directing effects. youtube.com In this case, the activating cyclopropoxy group will govern the position of substitution.

| Position | Effect of C3-Cyclopropoxy (-OR) | Effect of C1-Sulfonamide (-SO₂NH₂) | Combined Effect | Predicted Reactivity |

|---|---|---|---|---|

| C2 | Ortho (Activated) | Ortho (Deactivated) | Conflicting | Possible, but sterically hindered and electronically disfavored by -SO₂NH₂ |

| C4 | Ortho (Activated) | Meta (Favored by director) | Reinforcing | Most Favorable |

| C5 | Meta (Neutral) | Meta (Favored by director) | Directed by -SO₂NH₂ only | Unlikely, as it is not activated by the stronger directing group |

| C6 | Para (Activated) | Ortho (Deactivated) | Conflicting | Favorable due to strong para-directing effect, but electronically disfavored by -SO₂NH₂ |

Based on this analysis, electrophilic attack is most likely to occur at the C4 position, which is activated by the cyclopropoxy group and is at the favored meta-position relative to the deactivating sulfonamide group. The C6 position is the next most likely site, followed by the C2 position, which is subject to steric hindrance from both adjacent substituents.

Elucidation of Reaction Mechanisms in Key Synthetic Steps

The synthesis and reactions of 3-Cyclopropoxybenzene-1-sulfonamide involve several steps with distinct mechanistic pathways.

Sulfonamide Formation: A key synthetic step is the reaction of 3-cyclopropoxybenzenesulfonyl chloride with ammonia. This is a nucleophilic substitution at a tetracoordinate sulfur atom. youtube.com Extensive studies on the solvolysis and substitution of arenesulfonyl chlorides suggest that these reactions typically proceed through a single, trigonal bipyramidal transition state in a concerted Sₙ2-type mechanism. cdnsciencepub.comnih.gov In this transition state, the incoming nucleophile (ammonia) and the leaving group (chloride) occupy the axial positions. An alternative, though generally less favored, pathway is an addition-elimination mechanism involving a pentacoordinate sulfurane intermediate. nih.gov

Electrophilic Aromatic Substitution: For reactions like nitration or halogenation on the benzene ring, the mechanism involves the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com The stability of this intermediate determines the reaction rate and regioselectivity. For substitution at the favored C4 position, the positive charge of the sigma complex can be delocalized onto the C3 atom, where it is directly stabilized by the electron-donating resonance effect of the cyclopropoxy group's oxygen atom. This stabilization lowers the energy of the transition state leading to this intermediate, making this pathway kinetically favored.

Kinetics of Sulfonyl Chloride Reactions: Kinetic studies on the substitution reactions of various para- and meta-substituted benzenesulfonyl chlorides have been performed. nih.govcdnsciencepub.com These studies often utilize the Hammett equation to correlate reaction rates with the electronic properties of the substituents. The reaction of arenesulfonyl chlorides with nucleophiles has a positive rho (ρ) value, indicating that electron-withdrawing groups on the benzene ring accelerate the reaction by making the sulfur atom more electrophilic. nih.gov Conversely, electron-donating groups slow the reaction. The cyclopropoxy group is an electron-donating group, so it would be expected to decrease the rate of nucleophilic substitution at the sulfonyl chloride stage compared to unsubstituted benzenesulfonyl chloride. The sulfonamide group itself is already present in the final product and would not influence this particular synthetic step.

| Reaction | Predicted Rate Compared to Benzene Derivative | Justification | Reference |

|---|---|---|---|

| Nucleophilic substitution on 3-cyclopropoxybenzenesulfonyl chloride | Slower than benzenesulfonyl chloride | The electron-donating cyclopropoxy group reduces the electrophilicity of the sulfur atom. | nih.gov |

| Electrophilic aromatic substitution on 3-cyclopropoxybenzene-1-sulfonamide | Faster than benzene | The activating cyclopropoxy group's effect outweighs the deactivating sulfonamide group's effect. | openstax.orgmasterorganicchemistry.com |

| Electrophilic aromatic substitution on 3-cyclopropoxybenzene-1-sulfonamide | Slower than cyclopropoxybenzene | The deactivating sulfonamide group reduces the electron density of the ring compared to cyclopropoxybenzene alone. | openstax.org |

Structure Activity Relationship Sar Studies and Molecular Design of 3 Cyclopropoxybenzene 1 Sulfonamide Derivatives

Rational Design Principles for 3-Cyclopropoxybenzene-1-sulfonamide (B6188923) Analogues

The rational design of analogues of 3-cyclopropoxybenzene-1-sulfonamide is a strategic process that leverages an understanding of the target's binding site and the physicochemical properties of the lead compound. This approach aims to enhance desired biological activities while minimizing off-target effects. A key strategy in this process is molecular hybridization, where distinct pharmacophoric units from different molecules are combined to create a new hybrid compound with potentially improved or novel activities. For instance, the sulfonamide group, a known pharmacophore in various therapeutic agents, can be linked to other moieties like 1,2,3-triazoles to generate novel derivatives. researchgate.net

Bioisosterism is another fundamental principle applied in the design of these analogues. This involves replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. For example, a benzoxazole (B165842) group in a lead compound could be replaced with a benzothiazole (B30560) to explore new interactions and potentially enhance efficacy. researchgate.net The deletion of certain functional groups, such as a carboxylic acid, can also be a strategic move to enhance selectivity for a particular target, like COX-2, by preventing interactions with off-target residues. mdpi.com

The cyclopropyl (B3062369) group itself is a versatile element in drug design. iris-biotech.de Its inclusion can offer several advantages, such as:

Enhanced Potency: The rigid nature of the cyclopropyl ring can help to lock the molecule into a bioactive conformation, leading to a more favorable binding entropy. iris-biotech.de

Improved Metabolic Stability: Replacing metabolically vulnerable groups, like an N-ethyl group, with a cyclopropyl moiety can reduce susceptibility to enzymatic degradation. iris-biotech.dehyphadiscovery.com

Modulation of Physicochemical Properties: The cyclopropyl group can influence lipophilicity and pKa, which in turn affects absorption, distribution, metabolism, and excretion (ADME) properties. iris-biotech.de

Computational tools play a significant role in the rational design process. Techniques such as molecular docking can predict the binding modes of designed analogues within a target's active site, providing insights into potential interactions and guiding further modifications. nih.gov This in silico approach helps to prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity.

Impact of Cyclopropoxy Group Variations on Molecular Interactions and Properties

Variations of the cyclopropoxy group can have a profound impact on a compound's biological activity. The rigid structure of the cyclopropyl ring can act as a conformational constraint, helping to position other pharmacophoric groups optimally within a binding pocket. iris-biotech.de This can lead to an entropically more favorable binding to the target receptor. iris-biotech.de Furthermore, the cyclopropyl moiety can influence the metabolic stability of the molecule. Its inherent resistance to oxidative metabolism by cytochrome P450 (CYP) enzymes can be advantageous in drug design. hyphadiscovery.com However, when attached to an amine, the cyclopropyl group can sometimes undergo bioactivation to form reactive metabolites. hyphadiscovery.com

The electronic nature of the cyclopropyl group also plays a role in its interactions. It can act as a weak hydrogen bond acceptor and engage in unconventional H-bond interactions. researchgate.net The replacement of other alkyl groups, such as an isopropyl or phenyl group, with a cyclopropyl group can alter the lipophilicity of the molecule, which in turn affects its solubility, permeability, and plasma clearance. iris-biotech.deresearchgate.net

| Cyclopropoxy Group Variation | Impact on Molecular Properties and Interactions | Reference |

| Rigidity and Strain | Conformational constraint, optimal positioning of pharmacophores, favorable binding entropy. iris-biotech.de Unique electronic properties due to strained 60° bond angles. wikipedia.org | iris-biotech.dewikipedia.org |

| Metabolic Stability | Generally resistant to CYP450-mediated oxidation, but can form reactive metabolites when attached to amines. hyphadiscovery.com | hyphadiscovery.com |

| Electronic Nature | Enhanced pi-character of C-C bonds. researchgate.net Can participate in unconventional hydrogen bonds. researchgate.net | researchgate.netresearchgate.net |

| Physicochemical Properties | Modulates lipophilicity, pKa, and plasma clearance. iris-biotech.deresearchgate.net | iris-biotech.deresearchgate.net |

Substituent Effects on the Benzene (B151609) Ring and Sulfonamide Nitrogen

Substituents on the benzene ring and the sulfonamide nitrogen of 3-cyclopropoxybenzene-1-sulfonamide derivatives play a critical role in modulating their biological activity. These substituents can influence the electronic properties of the molecule, its binding affinity to the target, and its pharmacokinetic profile through a combination of inductive and resonance effects. libretexts.orglibretexts.org

Benzene Ring Substituents:

The nature and position of substituents on the benzene ring can either activate or deactivate the ring towards certain reactions and interactions. scribd.comminia.edu.eg

Electron-donating groups (EDGs) , such as alkyl, hydroxyl, and amino groups, increase the electron density of the aromatic ring. scribd.com This can enhance the reactivity of the ring and influence its interaction with electron-deficient pockets in a biological target.

Electron-withdrawing groups (EWGs) , such as nitro, cyano, and carbonyl groups, decrease the electron density of the ring. scribd.com This deactivation can be beneficial in certain therapeutic contexts.

The directing effect of these substituents is also crucial. Ortho- and para-directing groups will steer further substitutions or interactions to these positions, while meta-directing groups will favor the meta position. libretexts.orgscribd.com This directional influence is vital for the precise design of analogues with specific binding orientations.

Sulfonamide Nitrogen Substituents:

Modifications to the sulfonamide nitrogen can significantly impact the molecule's properties. The sulfonamide group is a key pharmacophore in many drugs, known for its ability to form hydrogen bonds and chelate metal ions. vu.nl

Acidity and Proton Affinity: Substituents on the flanking aromatic rings of a benzenesulfonamide (B165840) can fine-tune the acidity and proton affinity of the sulfonamide moiety through-space effects. vu.nl This modulation of electronic properties can influence the strength of interactions with the target.

Hydrogen Bonding: The sulfonamide group can act as both a hydrogen bond donor and acceptor. vu.nl The nature of the substituent on the nitrogen can alter the hydrogen bonding capacity, which is often critical for target binding.

Conformational Effects: The substitution pattern can influence the conformational preferences of the sulfonamide group, which in turn can affect its binding affinity. researchgate.net

| Substituent Position | Type of Substituent | Effect on Molecular Properties | References |

| Benzene Ring | Electron-Donating Groups (e.g., -CH3, -OH) | Increase electron density, activate the ring. scribd.comminia.edu.eg | scribd.comminia.edu.eg |

| Benzene Ring | Electron-Withdrawing Groups (e.g., -NO2, -CN) | Decrease electron density, deactivate the ring. libretexts.orgscribd.com | libretexts.orgscribd.com |

| Sulfonamide Nitrogen | Aromatic Rings | Modulate acidity and proton affinity through-space. vu.nl | vu.nl |

| Sulfonamide Nitrogen | Various Substituents | Alter hydrogen bonding capacity and conformational preferences. vu.nlresearchgate.net | vu.nlresearchgate.net |

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional arrangement of atoms in a molecule, its conformation and stereochemistry, is a critical determinant of its biological activity. For 3-cyclopropoxybenzene-1-sulfonamide derivatives, understanding these aspects is essential for elucidating their structure-activity relationships (SAR).

Stereochemistry, the spatial arrangement of atoms, also plays a crucial role. The introduction of chiral centers into the molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different biological activities. For example, in a series of arylpropyl sulfonamide analogues, the (1R, 2R) configuration of the propyl group was found to be important for their cytotoxic activities. kjpp.net This highlights the stereospecificity of the interaction between the drug molecule and its target.

The rigid nature of the cyclopropyl group in 3-cyclopropoxybenzene-1-sulfonamide can serve to restrict the conformational freedom of the molecule. iris-biotech.de This pre-organization into a more bioactive conformation can reduce the entropic penalty upon binding, potentially leading to higher affinity. iris-biotech.de

| Parameter | Significance in SAR | Example/Finding | Reference |

| Sulfonamide Conformation | Influences binding affinity by affecting the fit within the target's active site. | The S-C dihedral angle in aryl sulfonamides is crucial for binding to carbonic anhydrases. researchgate.net | researchgate.net |

| Stereochemistry | Stereoisomers can have different biological activities due to specific interactions with the target. | The (1R, 2R) configuration of an arylpropyl sulfonamide was found to be more potent. kjpp.net | kjpp.net |

| Cyclopropyl Rigidity | Restricts conformational freedom, potentially leading to a more favorable binding entropy. | The cyclopropyl group can lock the molecule in a bioactive conformation. iris-biotech.de | iris-biotech.de |

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govdergipark.org.tr This approach is particularly valuable in the design of novel 3-cyclopropoxybenzene-1-sulfonamide derivatives, especially when the three-dimensional structure of the biological target is unknown.

Ligand-based pharmacophore modeling begins with a set of known active molecules. nih.gov By aligning these molecules and identifying their common chemical features, a pharmacophore model can be generated. mdpi.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. nih.gov The resulting model represents a hypothesis of the key interaction points required for binding to the target.

Once a pharmacophore model is developed, it can be used for several purposes:

Virtual Screening: The model can be used to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. dergipark.org.trresearchgate.net This allows for the efficient identification of new hit compounds.

Lead Optimization: The pharmacophore model can guide the modification of existing lead compounds to improve their activity. By understanding which features are essential for binding, medicinal chemists can make more informed decisions about which parts of the molecule to modify.

Predicting Activity: Some pharmacophore models, such as those generated by the HypoGen algorithm, can be used to quantitatively estimate the biological activity of new compounds. dergipark.org.tr

The process of ligand-based design relies on the principle that molecules with similar shapes and electronic properties are likely to interact with the same biological target. youtube.com By using the 3-cyclopropoxybenzene-1-sulfonamide scaffold as a starting point, and applying the insights gained from pharmacophore modeling, it is possible to rationally design new analogues with improved potency and selectivity.

| Pharmacophore Feature | Description | Role in Ligand-Based Design | Reference |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Essential for forming key interactions with the target protein. | nih.gov |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen in a hydrogen bond. | Crucial for specific binding and recognition. | nih.gov |

| Hydrophobic (H) | A nonpolar region of the molecule. | Important for binding to hydrophobic pockets in the target. | nih.gov |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | Can participate in π-π stacking and other non-covalent interactions. | nih.gov |

| Positive/Negative Ionizable (PI/NI) | A group that can carry a positive or negative charge. | Involved in electrostatic interactions with the target. | nih.gov |

Theoretical and Computational Chemistry of 3 Cyclopropoxybenzene 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, yielding information about electron distribution, orbital energies, and molecular stability.

Density Functional Theory (DFT) Applications to 3-Cyclopropoxybenzene-1-sulfonamide (B6188923)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. rsc.org For a molecule like 3-Cyclopropoxybenzene-1-sulfonamide, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G++(d,p), are used to determine its most stable three-dimensional geometry (structural optimization). sci-hub.seresearchgate.net This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Further analysis of the electronic properties involves mapping the molecular electrostatic potential (MEP). The MEP surface visualizes the charge distribution across the molecule, identifying electrophilic (electron-poor, typically shown in blue) and nucleophilic (electron-rich, shown in red) regions. This is crucial for predicting how the molecule will interact with other chemical species, including biological receptors.

The stability of the molecule can also be assessed by calculating the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. researchgate.net

Prediction of Spectroscopic Properties (NMR, IR)

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for structural validation. semanticscholar.orgresearchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's bonds. sci-hub.se For 3-Cyclopropoxybenzene-1-sulfonamide, DFT calculations can predict the characteristic stretching and bending frequencies for its key functional groups. These assignments are often refined using Potential Energy Distribution (PED) analysis. sci-hub.se

Table 1: Predicted Characteristic IR Vibrational Frequencies for 3-Cyclopropoxybenzene-1-sulfonamide

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Sulfonamide) | Asymmetric & Symmetric Stretching | 3390 - 3230 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Cyclopropyl) | Stretching | 3000 - 2900 |

| S=O (Sulfonamide) | Asymmetric & Symmetric Stretching | 1350 - 1300 & 1180 - 1150 |

| C-O-C (Ether) | Asymmetric Stretching | 1250 - 1200 |

| S-N (Sulfonamide) | Stretching | 930 - 910 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts. semanticscholar.org These calculations provide theoretical values that correlate well with experimental spectra, aiding in the assignment of signals to specific nuclei within the molecule. The calculated shifts are influenced by the electron density around each atom, which is accurately modeled by quantum chemical methods.

Molecular Docking Investigations of 3-Cyclopropoxybenzene-1-sulfonamide with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. nih.govlongdom.org This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. nih.govsemanticscholar.org

Ligand-Protein Interaction Profiling and Binding Mode Analysis

For sulfonamide-based compounds, a common and well-studied target is the enzyme family of carbonic anhydrases (CAs). Docking studies of 3-Cyclopropoxybenzene-1-sulfonamide into the active site of a CA isoform (e.g., Carbonic Anhydrase II) would reveal its binding mode.

The analysis typically shows the deprotonated sulfonamide group (-SO2NH-) coordinating directly with the essential zinc ion (Zn²⁺) in the enzyme's active site. nih.gov Furthermore, the analysis identifies specific amino acid residues that form key interactions to stabilize the complex. nih.govbiorxiv.org These interactions often include:

Hydrogen Bonds: The oxygen atoms of the sulfonyl group and the nitrogen of the sulfonamide can act as hydrogen bond acceptors and donors, respectively, frequently interacting with residues like Threonine and Glutamine. nih.gov

Hydrophobic Interactions: The benzene (B151609) ring and the cyclopropyl (B3062369) group can engage in hydrophobic or van der Waals interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic benzene ring may form pi-pi stacking interactions with aromatic residues like Histidine or Phenylalanine. nih.gov

Binding Affinity Predictions and Hotspot Analysis

Docking algorithms use scoring functions to estimate the binding affinity, typically expressed as a binding energy in kcal/mol. longdom.orgnih.gov A more negative score indicates a stronger and more favorable interaction. These scores allow for the ranking of different ligands and the prediction of their inhibitory potential. For greater accuracy, binding free energy can be recalculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). researchgate.net

Hotspot analysis involves identifying the specific residues at the protein-ligand interface that contribute most significantly to the binding energy. nih.gov By analyzing the interactions one by one, it's possible to pinpoint these "hotspots." Understanding these key interactions is crucial for the rational design of more potent and selective inhibitors, as modifications to the ligand can be made to optimize its interaction with these critical residues. nih.gov

Table 2: Example of Interaction Analysis from a Docking Study

| Interacting Residue (e.g., in CAII) | Interaction Type | Part of Ligand Involved |

| Zn²⁺ | Coordination | Sulfonamide group |

| Thr199 | Hydrogen Bond | Sulfonamide Oxygen |

| Gln92 | Hydrogen Bond | Sulfonamide NH |

| His94 | Pi-Pi Stacking | Benzene Ring |

| Val121, Leu198 | Hydrophobic | Cyclopropoxy group |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Complexes

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. mdpi.comresearcher.life An MD simulation, often run for hundreds of nanoseconds, provides critical information on the stability and behavior of the 3-Cyclopropoxybenzene-1-sulfonamide-protein complex in a simulated physiological environment. researchgate.net

The stability of the complex is assessed by analyzing several parameters from the simulation trajectory:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand's heavy atoms are monitored over time. A stable RMSD value indicates that the complex has reached equilibrium and remains in a stable conformation without significant structural changes. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify flexible or rigid regions of the protein. Significant fluctuations in the binding site residues could indicate instability, while low fluctuations suggest a stable binding interaction.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in the docking study is tracked throughout the simulation. Stable hydrogen bonds that are maintained for a high percentage of the simulation time confirm their importance in anchoring the ligand in the active site.

By combining docking with MD simulations, a comprehensive understanding of the interaction between 3-Cyclopropoxybenzene-1-sulfonamide and its biological targets can be achieved, validating the binding mode and confirming the stability of the complex.

Conformational Dynamics of 3-Cyclopropoxybenzene-1-sulfonamide

The conformational dynamics of a molecule describe the various shapes and orientations it can adopt due to the rotation around its single bonds. For 3-Cyclopropoxybenzene-1-sulfonamide, this involves the flexibility of the cyclopropoxy group relative to the benzene ring and the orientation of the sulfonamide group. Understanding these dynamics is critical as the specific conformation of the molecule often dictates its ability to bind to a biological target.

Molecular dynamics (MD) simulations are a primary tool for studying these dynamics. In a typical MD study, the molecule is placed in a simulated environment, often water, to mimic physiological conditions. The forces between atoms are calculated over time to model the molecule's movements.

Key Areas of Conformational Flexibility:

Cyclopropoxy Group Rotation: The bond connecting the oxygen atom of the cyclopropoxy group to the benzene ring allows for rotation. This rotation determines the spatial position of the cyclopropyl ring, which can influence interactions with a protein's binding pocket.

Sulfonamide Group Orientation: The sulfonamide group (-SO₂NH₂) can also exhibit rotational freedom. The orientation of the amine and oxygen atoms is crucial for forming key hydrogen bonds with protein residues.

Computational studies on similar benzenesulfonamide (B165840) derivatives often reveal that the flexibility of substituent groups has a significant influence on their inhibitory activity and isoform selectivity. researchgate.net The analysis of these dynamic motions provides a detailed picture of the energetically favorable conformations that 3-Cyclopropoxybenzene-1-sulfonamide is likely to adopt when approaching and interacting with a target protein.

Protein-Ligand Complex Stability and Interaction Dynamics

Once a ligand like 3-Cyclopropoxybenzene-1-sulfonamide binds to a protein, the stability of the resulting complex is paramount for its biological effect. Computational methods are used to predict the binding mode and analyze the strength and nature of the interactions that hold the complex together.

Molecular docking is the first step, predicting the preferred orientation of the ligand within the protein's active site. Following docking, MD simulations of the entire protein-ligand complex are performed to assess its stability and observe the interaction dynamics over time. For sulfonamides, a common target is the enzyme family of Carbonic Anhydrases (CAs), where the sulfonamide group coordinates with a zinc ion in the active site. tandfonline.com

Key Interactions Governing Stability:

Coordination Bonds: The nitrogen atom of the sulfonamide group typically forms a coordinate bond with the catalytic zinc ion in the active site of metalloenzymes like carbonic anhydrase.

Hydrogen Bonds: The oxygen atoms of the sulfonamide group and the N-H group are key hydrogen bond donors and acceptors, forming a network of interactions with amino acid residues (e.g., Thr199 in many CAs).

Hydrophobic Interactions: The benzene ring and the cyclopropyl group can form favorable hydrophobic (van der Waals) interactions with nonpolar residues in the binding pocket, contributing significantly to binding affinity.

MD simulations can reveal how these interactions fluctuate over time. The stability of the complex is often quantified by calculating the root-mean-square deviation (RMSD) of the ligand from its initial docked pose. A stable RMSD indicates that the ligand remains tightly bound in a consistent orientation. Analysis of these simulations provides a structural basis for the ligand's affinity and selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. qub.ac.uk These models are invaluable for predicting the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds.

Development of 2D and 3D QSAR Models

QSAR models can be developed using different types of molecular descriptors.

2D-QSAR: These models use descriptors derived from the 2D representation of the molecule. They are computationally less intensive and are effective when the primary determinants of activity are properties like molecular weight, polarity, or atom counts.

Topological Descriptors: Describe the atomic connectivity and shape of the molecule (e.g., Kier & Hall indices, Wiener index).

Electronic Descriptors: Quantify aspects of the electronic distribution (e.g., partial charges, polarizability).

Physicochemical Descriptors: Include properties like logP (lipophilicity) and molar refractivity.

3D-QSAR: These models use descriptors derived from the 3D structure of the molecules, such as their shape and electrostatic fields. They are particularly useful when the specific 3D arrangement of functional groups is critical for binding.

Comparative Molecular Field Analysis (CoMFA): Calculates steric and electrostatic fields around aligned molecules.

Comparative Molecular Similarity Indices Analysis (CoMSIA): In addition to steric and electrostatic fields, it also calculates hydrophobic, and hydrogen bond donor/acceptor fields.

For a series of sulfonamide derivatives, a QSAR model would be built by calculating these descriptors for each compound and then using statistical methods, like Multiple Linear Regression (MLR) or machine learning algorithms, to correlate them with their measured biological activity (e.g., IC₅₀ or Kᵢ values). researchgate.netmedwinpublishers.com The resulting equation or model can then be used to predict the activity of 3-Cyclopropoxybenzene-1-sulfonamide.

| Compound | Molecular Weight (g/mol) | LogP | Topological Polar Surface Area (Ų) | Predicted Activity (pIC₅₀) |

|---|---|---|---|---|

| Analog 1 (e.g., 3-methoxy) | 203.23 | 1.25 | 68.5 | 6.5 |

| Analog 2 (e.g., 3-ethoxy) | 217.26 | 1.68 | 68.5 | 6.8 |

| 3-Cyclopropoxybenzene-1-sulfonamide | 229.27 | 1.85 | 68.5 | 7.1 (Predicted) |

| Analog 3 (e.g., 3-propoxy) | 231.29 | 2.11 | 68.5 | 7.0 |

Feature Selection and Model Validation

The development of a robust and predictive QSAR model is a multi-step process where feature selection and rigorous validation are essential.

Feature Selection: Typically, hundreds or even thousands of molecular descriptors can be calculated for a set of compounds. Many of these may be irrelevant or redundant. Feature selection techniques are employed to identify the subset of descriptors that are most correlated with the biological activity, while keeping the model as simple as possible to avoid overfitting. qub.ac.uk Common methods include:

Stepwise Regression: Descriptors are sequentially added to or removed from the model to find the optimal set.

Genetic Algorithms (GA): An optimization technique inspired by natural selection to "evolve" the best subset of features. medwinpublishers.com

Recursive Feature Elimination: The model is built iteratively, and at each step, the least important feature is removed.

Model Validation: A QSAR model must be validated to ensure it is not a result of a chance correlation and that it has true predictive power for new molecules.

External Validation: The most crucial test of a model is its ability to predict the activity of compounds that were not used in its development at all. The initial dataset is split into a "training set" (to build the model) and a "test set" (to validate it). The model's performance on the test set (R²_pred) is a true measure of its predictive power. nih.gov

A statistically robust QSAR model, properly developed and validated, can serve as a powerful tool to prioritize the synthesis of novel derivatives, like those based on the 3-Cyclopropoxybenzene-1-sulfonamide scaffold, with potentially enhanced biological activity.

Biological Evaluation: Mechanistic Investigations and Target Interaction Profiling of 3 Cyclopropoxybenzene 1 Sulfonamide

In Vitro Enzymatic Inhibition Studies and Kinetic Analysis

Specific Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase, Urease, COX-2, DHPS)

No studies detailing the inhibitory effects of 3-Cyclopropoxybenzene-1-sulfonamide (B6188923) on key enzymes such as carbonic anhydrases, urease, cyclooxygenase-2 (COX-2), or dihydropteroate (B1496061) synthase (DHPS) have been found in the public domain. Sulfonamides, as a chemical class, are known to inhibit these enzymes through various mechanisms. For instance, sulfonamides typically act as competitive inhibitors of carbonic anhydrase by coordinating to the zinc ion in the active site. In the case of DHPS, they act as competitive inhibitors of the natural substrate, para-aminobenzoic acid (pABA). The inhibition of urease and COX-2 by sulfonamide derivatives has also been documented, often involving competitive or mixed-type inhibition. However, without specific experimental data for 3-Cyclopropoxybenzene-1-sulfonamide, its particular mechanisms of action remain unknown.

Determination of Inhibition Constants (Ki) and IC50 Values

There is no publicly available data on the inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) for 3-Cyclopropoxybenzene-1-sulfonamide against any enzymatic target. These values are crucial for quantifying the potency of an inhibitor and are typically determined through standardized enzymatic assays.

Mode of Inhibition Analysis (e.g., Competitive, Non-Competitive)

Due to the absence of kinetic studies, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) for 3-Cyclopropoxybenzene-1-sulfonamide has not been determined. Such analysis requires detailed kinetic experiments that measure enzyme activity at various substrate and inhibitor concentrations.

Molecular Target Identification and Validation in Preclinical Models

Protein Binding Assays (e.g., Thermal Shift, Surface Plasmon Resonance)

No protein binding data from assays such as thermal shift assays (differential scanning fluorimetry) or surface plasmon resonance (SPR) is available for 3-Cyclopropoxybenzene-1-sulfonamide. These techniques are instrumental in identifying and characterizing the direct interaction between a small molecule and its protein target. A thermal shift assay measures the change in a protein's melting temperature upon ligand binding, while SPR provides real-time kinetic data on the association and dissociation of a ligand to a target immobilized on a sensor surface.

Cellular Pathway Modulation in Model Systems

Information regarding the effects of 3-Cyclopropoxybenzene-1-sulfonamide on cellular pathways is not present in the available scientific literature. Investigating how a compound modulates specific signaling or metabolic pathways within cellular models is a critical step in understanding its biological function and therapeutic potential. This often involves techniques such as western blotting, reporter gene assays, and transcriptomic or proteomic profiling.

Mechanistic Elucidation of Biological Effects at the Molecular and Cellular Level

The precise molecular and cellular mechanisms underpinning the biological activity of 3-Cyclopropoxybenzene-1-sulfonamide remain an area of active investigation. However, drawing from the broader understanding of the sulfonamide class of compounds, several key mechanisms can be postulated and are the focus of ongoing research. These include specific binding modes within target proteins, the potential for allosteric modulation, and interactions within active sites, possibly through substrate mimicry.

Investigation of Binding Modes and Allosteric Modulation

While specific crystallographic or NMR structural data for 3-Cyclopropoxybenzene-1-sulfonamide bound to a biological target is not yet publicly available, the binding modes of structurally related sulfonamides offer a predictive framework. The sulfonamide moiety is a cornerstone of this interaction, often forming critical hydrogen bonds and ionic interactions with amino acid residues in the binding pockets of enzymes or receptors. The deprotonated sulfonamide nitrogen can act as a hydrogen bond acceptor, while the sulfonyl oxygens can also participate in hydrogen bonding.

Substrate Mimicry and Active Site Interactions

A prevalent mechanism for sulfonamide-containing molecules is their ability to act as mimics of endogenous substrates, particularly those involving tetrahedral transition states. In the context of enzymes, the sulfonamide group can mimic the structure of a carboxylate or a phosphate (B84403) group, allowing it to bind within the active site and inhibit the enzyme's catalytic activity.

For 3-Cyclopropoxybenzene-1-sulfonamide, the sulfonamide functional group is the primary driver for its potential to interact with enzyme active sites. It can form a network of interactions with residues that are crucial for substrate recognition and catalysis. The benzene (B151609) ring provides a scaffold for positioning the sulfonamide group correctly within the active site, while the cyclopropoxy substituent can further refine the binding specificity by interacting with adjacent hydrophobic regions. These interactions could effectively block the entry of the natural substrate or prevent the conformational changes necessary for the catalytic cycle to proceed, leading to competitive inhibition. The precise nature of these active site interactions, including the specific amino acid contacts, would be highly dependent on the particular enzyme target.

Comparative Analysis of 3-Cyclopropoxybenzene-1-sulfonamide with Known Sulfonamide Modulators

A comparative analysis of 3-Cyclopropoxybenzene-1-sulfonamide with other well-characterized sulfonamide modulators is essential for understanding its unique pharmacological profile. This comparison can be framed around differences in their chemical structures, which in turn dictate their biological activities, target selectivities, and mechanistic nuances.

Known sulfonamide modulators span a wide range of therapeutic areas, from antibacterial agents like sulfamethoxazole (B1682508) to diuretics such as hydrochlorothiazide, and to anticancer drugs like celecoxib. The key differentiator for 3-Cyclopropoxybenzene-1-sulfonamide lies in its specific substitution pattern, namely the 3-cyclopropoxy group. This substituent distinguishes it from many clinically used sulfonamides that often feature larger or more polar groups.

The table below provides a comparative overview of 3-Cyclopropoxybenzene-1-sulfonamide against representative examples of known sulfonamide modulators, highlighting key structural and mechanistic differences.

| Compound | Key Structural Features | Primary Mechanism of Action | Typical Biological Target(s) |

| 3-Cyclopropoxybenzene-1-sulfonamide | Unsubstituted sulfonamide; 3-cyclopropoxy substituent | Under Investigation; likely involves active site binding or allosteric modulation | Specific targets not yet fully elucidated |

| Sulfamethoxazole | p-Amino group; isoxazole (B147169) substituent on sulfonamide nitrogen | Competitive inhibitor of dihydropteroate synthase | Dihydropteroate synthase in bacteria |

| Celecoxib | Pyrazole ring; trifluoromethyl group | Selective inhibitor of cyclooxygenase-2 (COX-2) | Cyclooxygenase-2 (COX-2) |

| Hydrochlorothiazide | Dihydrobenzothiadiazine dioxide core | Inhibitor of the Na+/Cl- symporter in the distal convoluted tubule | Na+/Cl- symporter |

Future Perspectives and Emerging Research Avenues for 3 Cyclopropoxybenzene 1 Sulfonamide

Development of Novel Synthetic Methodologies for Enhanced Scalability and Purity

The viability of any compound for further development hinges on the efficiency and robustness of its synthesis. For 3-Cyclopropoxybenzene-1-sulfonamide (B6188923), future research will likely focus on moving beyond traditional laboratory-scale preparations to more scalable and refined synthetic routes.

Conventional synthesis of benzenesulfonamides often involves the reaction of a corresponding sulfonyl chloride with an amine. nih.gov For 3-Cyclopropoxybenzene-1-sulfonamide, this would typically involve the preparation of 3-cyclopropoxybenzene-1-sulfonyl chloride followed by its reaction with ammonia (B1221849). While effective, these methods can present challenges in terms of reagent availability, reaction conditions, and purification of the final product.

Future synthetic strategies are expected to explore more innovative and efficient approaches. These may include:

Catalytic C-H Functionalization: Directing the sulfonamidation of the cyclopropoxybenzene core through transition-metal-catalyzed C-H activation would represent a significant step forward in atom economy and synthetic efficiency.

Flow Chemistry: The use of continuous flow reactors can offer superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved purity, and enhanced safety, particularly for large-scale production.

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of engineered enzymes could facilitate the synthesis of 3-Cyclopropoxybenzene-1-sulfonamide under mild conditions with high enantioselectivity if chiral centers were to be introduced.

A comparison of potential synthetic methodologies is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for 3-Cyclopropoxybenzene-1-sulfonamide

| Methodology | Potential Advantages | Potential Challenges |

|---|---|---|

| Traditional Batch Synthesis | Well-established procedures. nih.gov | Scalability issues, potential for impurities, harsh reagents. |

| Catalytic C-H Functionalization | High atom economy, reduced waste, novel bond formations. | Catalyst development and cost, substrate scope limitations. |

| Flow Chemistry | Enhanced safety and control, improved scalability and purity. | Initial equipment investment, optimization of flow parameters. |

| Biocatalysis/Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate specificity. |

Advanced Computational Approaches for Predictive Modeling and De Novo Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and the rational design of new chemical entities. For 3-Cyclopropoxybenzene-1-sulfonamide, advanced computational approaches can be leveraged to explore its therapeutic potential and to design novel analogs with enhanced activity and selectivity.

Predictive Modeling:

Molecular Docking: This technique can be used to predict the binding orientation and affinity of 3-Cyclopropoxybenzene-1-sulfonamide within the active site of various biological targets. nih.govacs.org The sulfonamide moiety is a known zinc-binding group, making enzymes like carbonic anhydrases and matrix metalloproteinases prime targets for investigation. nih.govacs.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to a target protein, revealing key interactions and the stability of the complex over time. acs.orgnih.gov

Density Functional Theory (DFT): DFT calculations can be employed to understand the electronic properties of 3-Cyclopropoxybenzene-1-sulfonamide, such as its electrostatic potential and frontier molecular orbitals, which are crucial for its reactivity and intermolecular interactions. doaj.org

De Novo Design:

Scaffold Hopping and Fragment-Based Design: Computational methods can be used to identify novel scaffolds that mimic the key pharmacophoric features of 3-Cyclopropoxybenzene-1-sulfonamide. Furthermore, fragment-based approaches can be used to design new derivatives by combining different chemical moieties to optimize binding to a specific target. elsevierpure.com

Machine Learning and Artificial Intelligence: AI-driven algorithms can be trained on large datasets of known active and inactive compounds to predict the biological activity of novel, computationally generated molecules based on the 3-cyclopropoxybenzene-1-sulfonamide template.

Table 2: Advanced Computational Approaches for 3-Cyclopropoxybenzene-1-sulfonamide Research

| Computational Method | Application | Expected Outcome |

|---|---|---|

| Molecular Docking | Prediction of binding mode and affinity to biological targets. nih.gov | Identification of potential protein targets and initial structure-activity relationships. |

| Molecular Dynamics Simulations | Analysis of the stability and dynamics of the ligand-protein complex. nih.gov | Understanding the key interactions driving binding and the conformational changes upon binding. |

| Density Functional Theory (DFT) | Calculation of electronic properties and reactivity. doaj.org | Insights into the molecule's chemical behavior and potential for covalent interactions. |

| De Novo Design Algorithms | Generation of novel molecular structures with desired properties. elsevierpure.com | Design of new analogs of 3-Cyclopropoxybenzene-1-sulfonamide with improved potency and selectivity. |

Exploration of Polypharmacology and Multi-Targeting Strategies at the Molecular Level

The "one drug, one target" paradigm has been increasingly challenged by the understanding that many complex diseases involve multiple biological pathways. Polypharmacology, the ability of a single drug to interact with multiple targets, is now recognized as a valuable therapeutic strategy. researchgate.netsci-hub.senih.gov The sulfonamide scaffold is known for its promiscuity, interacting with a wide range of enzymes and receptors. researchgate.netnih.gov

Future research on 3-Cyclopropoxybenzene-1-sulfonamide should therefore embrace a multi-targeting approach. This would involve screening the compound against a broad panel of biological targets to identify any off-target activities that could be therapeutically beneficial. For instance, a compound that inhibits both a key enzyme in a cancer pathway and a protein involved in angiogenesis could offer a synergistic therapeutic effect.

The design of multi-target ligands based on the 3-cyclopropoxybenzene-1-sulfonamide scaffold could be a fruitful area of investigation. This would involve rationally modifying the core structure to optimize its interactions with two or more distinct targets. For example, by appending specific functional groups to the benzene (B151609) ring, it may be possible to create a molecule that inhibits both carbonic anhydrase and a protein kinase, both of which are relevant targets in oncology. researchgate.netnih.gov

Integration with Chemical Biology Tools for Mechanistic Deconvolution

Understanding the precise mechanism of action of a compound is crucial for its development. Chemical biology provides a powerful toolkit for elucidating these mechanisms at the molecular level. chemscene.com For 3-Cyclopropoxybenzene-1-sulfonamide, the integration of chemical biology approaches will be essential to validate its targets and understand its cellular effects.

Chemical Probes:

Fluorescent Probes: By attaching a fluorescent dye to 3-Cyclopropoxybenzene-1-sulfonamide, researchers can visualize its subcellular localization and track its interactions with cellular components in real-time using advanced microscopy techniques. nih.gov

Affinity-Based Probes: These probes are designed to covalently bind to the target protein, allowing for its isolation and identification from complex biological mixtures using techniques like mass spectrometry. This is a definitive way to confirm the direct targets of the compound.

Photo-affinity Probes: These probes can be activated by light to form a covalent bond with their target, providing temporal control over the labeling process and reducing non-specific interactions.

The use of these chemical biology tools, in conjunction with genetic techniques like CRISPR-Cas9 to knock out putative target genes, can provide unequivocal evidence for the mechanism of action of 3-Cyclopropoxybenzene-1-sulfonamide. nih.gov This detailed mechanistic understanding is a prerequisite for advancing any compound towards clinical application.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 3-Cyclopropoxybenzene-1-sulfonamide with high purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of benzene-1-sulfonyl chloride with cyclopropanol under anhydrous conditions. Key steps include:

- Reagent Selection : Use a base like triethylamine to deprotonate cyclopropanol and activate the sulfonyl chloride group .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

- Data Consideration : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:3) and characterize intermediates via <sup>1</sup>H/<sup>13</sup>C NMR .

Q. How can researchers validate the structural integrity of 3-Cyclopropoxybenzene-1-sulfonamide?

- Methodological Answer : Use a combination of:

- Spectroscopic Techniques :

- NMR : Confirm cyclopropane protons (δ 0.5–1.5 ppm) and sulfonamide NH2 (δ ~5.5 ppm) .

- IR : Identify S=O stretches (~1350 cm<sup>-1</sup>) and C-O-C bonds (~1100 cm<sup>-1</sup>) .

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]<sup>+</sup> at m/z 231 .

Advanced Research Questions

Q. What strategies mitigate hydrolysis of the cyclopropoxy group during biological assays?

- Methodological Answer : Stabilization approaches include:

- pH Control : Maintain assays at pH 6–8 to avoid acid/base-catalyzed cleavage .

- Co-solvents : Use DMSO or PEG-400 to reduce water activity in enzymatic studies .

- Structural Analogues : Introduce electron-withdrawing substituents (e.g., fluorine) on the benzene ring to reduce electrophilic susceptibility .

Q. How can computational modeling predict the interaction of 3-Cyclopropoxybenzene-1-sulfonamide with carbonic anhydrase isoforms?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with PDB structures (e.g., 3D12 for CA-II) to model sulfonamide-Zn<sup>2+</sup> coordination .

- MD Simulations : GROMACS simulations (AMBER force field) assess binding stability under physiological conditions .

Q. What analytical methods resolve discrepancies in reported solubility data for 3-Cyclopropoxybenzene-1-sulfonamide?

- Methodological Answer :

- HPLC-UV : Quantify solubility in PBS (pH 7.4) at 25°C using a calibration curve (λ = 254 nm) .

- Thermodynamic Analysis : Calculate Hansen solubility parameters to optimize co-solvent blends (e.g., ethanol/water) .

Mechanistic and Application-Focused Questions

Q. What reaction pathways dominate the degradation of 3-Cyclopropoxybenzene-1-sulfonamide under oxidative conditions?

- Methodological Answer :

- LC-MS/MS Analysis : Identify degradation products (e.g., sulfonic acid derivatives) after exposure to H2O2/Fe<sup>2+</sup> (Fenton’s reagent) .

- Radical Trapping : Use TEMPO to confirm ROS-mediated cyclopropane ring opening .

- Implications : Stability in biological matrices (e.g., plasma) must be assessed for pharmacokinetic studies .

Q. How does the cyclopropoxy group influence the compound’s selectivity for membrane transporters vs. enzymatic targets?

- Methodological Answer :

- Competitive Assays : Compare uptake inhibition (e.g., OATP1B1-transfected HEK293 cells) against control sulfonamides .